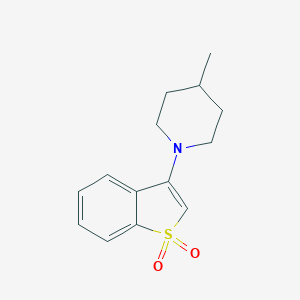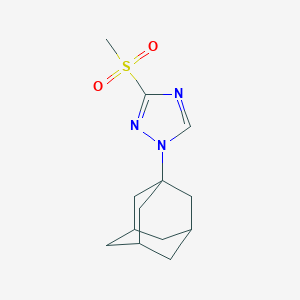
N-(1,3-benzodioxol-5-ylmethyl)-N'-(9H-xanthen-9-yl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1,3-benzodioxol-5-ylmethyl)-N'-(9H-xanthen-9-yl)urea, also known as BIPQ, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-N'-(9H-xanthen-9-yl)urea is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer cells, this compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. In neurons, this compound has been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of oxidative stress.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, depending on the application. In cancer cells, this compound has been shown to induce apoptosis, inhibit cell proliferation, and reduce tumor growth. In neurons, this compound has been shown to protect against oxidative stress and reduce inflammation. In drug delivery, this compound has been shown to form stable complexes with drugs and release them in a controlled manner.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(1,3-benzodioxol-5-ylmethyl)-N'-(9H-xanthen-9-yl)urea in lab experiments is its potential as a versatile tool for various applications, including cancer research, neurology, and drug delivery. Another advantage is its relatively simple synthesis method. However, one limitation is the lack of understanding of its mechanism of action, which may hinder its development as a therapeutic agent.
Zukünftige Richtungen
There are several future directions for the study of N-(1,3-benzodioxol-5-ylmethyl)-N'-(9H-xanthen-9-yl)urea. One direction is to further investigate its mechanism of action, which may lead to the development of more effective therapeutic agents. Another direction is to explore its potential as a drug carrier for targeted drug delivery. Additionally, the use of this compound in combination with other agents may enhance its efficacy in various applications.
Synthesemethoden
The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-N'-(9H-xanthen-9-yl)urea involves the reaction of 5-hydroxymethyl-1,3-benzodioxole and 9-xanthenylisocyanate in the presence of a base. The resulting product is then purified through column chromatography to obtain pure this compound.
Wissenschaftliche Forschungsanwendungen
N-(1,3-benzodioxol-5-ylmethyl)-N'-(9H-xanthen-9-yl)urea has been studied for its potential applications in various fields, including cancer research, neurology, and drug delivery. In cancer research, this compound has shown promising results as a potential anticancer agent due to its ability to inhibit the growth of cancer cells. In neurology, this compound has been studied for its potential use as a neuroprotective agent, as it has been shown to protect neurons from oxidative stress. In drug delivery, this compound has been studied for its potential use as a drug carrier, as it can form stable complexes with drugs and release them in a controlled manner.
Eigenschaften
Molekularformel |
C22H18N2O4 |
|---|---|
Molekulargewicht |
374.4 g/mol |
IUPAC-Name |
1-(1,3-benzodioxol-5-ylmethyl)-3-(9H-xanthen-9-yl)urea |
InChI |
InChI=1S/C22H18N2O4/c25-22(23-12-14-9-10-19-20(11-14)27-13-26-19)24-21-15-5-1-3-7-17(15)28-18-8-4-2-6-16(18)21/h1-11,21H,12-13H2,(H2,23,24,25) |
InChI-Schlüssel |
VCRGUIIMXLRDNX-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)NC3C4=CC=CC=C4OC5=CC=CC=C35 |
Kanonische SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)NC3C4=CC=CC=C4OC5=CC=CC=C35 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-3,4-dimethylbenzamide](/img/structure/B249366.png)

![2-[(4-methylphenyl)sulfonyl]-N-[4-(2-thienyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B249374.png)
![2-[[4-methyl-5-(4-oxocyclohexa-2,5-dien-1-ylidene)-1H-1,2,4-triazol-3-yl]sulfanyl]-N-(1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B249379.png)
![4-({4-[2-(Phenylsulfonyl)ethyl]phenyl}sulfonyl)morpholine](/img/structure/B249380.png)
![N-{4-[(3-nitro-1H-1,2,4-triazol-1-yl)acetyl]phenyl}acetamide](/img/structure/B249383.png)
![4-[(1H-1,2,3-triazol-4-ylsulfanyl)acetyl]morpholine](/img/structure/B249386.png)
![2-[(4-cyclohexyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B249387.png)
![N-[4-(acetylamino)phenyl]-2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)acetamide](/img/structure/B249388.png)


![3-{[2-oxo-2-(1-pyrrolidinyl)ethyl]sulfanyl}-4H-1,2,4-triazol-4-amine](/img/structure/B249392.png)

